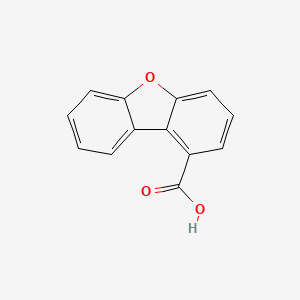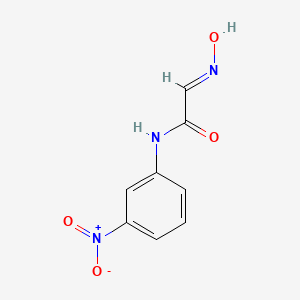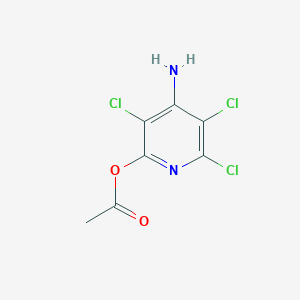
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a conjugated system with two pyrrole rings connected by a propenone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it a potential candidate for redox-active applications. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, potentially leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Similar structure but with phenyl groups instead of pyrrole rings.
1,3-Di(thiophen-2-yl)prop-2-en-1-one: Contains thiophene rings instead of pyrrole rings.
1,3-Di(furan-2-yl)prop-2-en-1-one: Features furan rings instead of pyrrole rings.
Uniqueness
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of pyrrole rings, which impart distinct electronic properties and reactivity compared to its analogs with phenyl, thiophene, or furan rings. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(E)-1,3-bis(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11(10-4-2-8-13-10)6-5-9-3-1-7-12-9/h1-8,12-13H/b6-5+ |
Clé InChI |
UQWDVROIDANPPO-AATRIKPKSA-N |
SMILES isomérique |
C1=CNC(=C1)/C=C/C(=O)C2=CC=CN2 |
SMILES canonique |
C1=CNC(=C1)C=CC(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)


![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)

